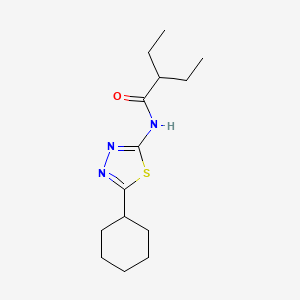
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as EFMA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. EFMA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities. In
作用机制
The mechanism of action of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a key role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit angiogenesis, or the formation of new blood vessels. This is an important property for cancer treatment, as tumors require a blood supply to grow and metastasize. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide for lab experiments is its high solubility in a range of solvents, which makes it easy to work with in vitro. However, N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide is also relatively unstable and can degrade over time, which can be a limitation for long-term experiments. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can also be toxic to normal cells at high concentrations, which can make it difficult to determine the therapeutic window of the compound.
未来方向
For research on N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide include the development of prodrugs, investigation in combination with other anticancer agents, and further studies on its mechanism of action.
合成方法
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-ethylphenylamine with 5-methyl-2-furancarboxylic acid to form an intermediate product. This intermediate is then treated with acryloyl chloride to yield N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide. The purity of N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide can be enhanced through recrystallization or column chromatography.
科学研究应用
N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide exhibits significant cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-ethylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-13-5-7-14(8-6-13)17-16(18)11-10-15-9-4-12(2)19-15/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXTKWLKWFKSV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-ethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)

![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)

![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)